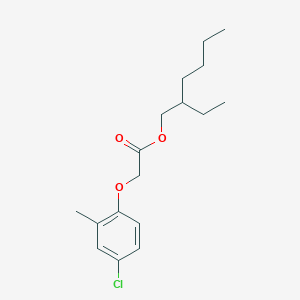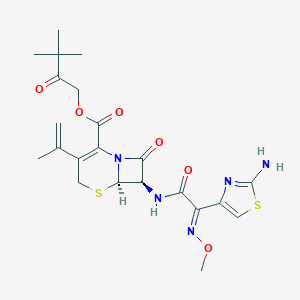
Patmpc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAMPC (polyacrylate-polyalcohol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a hydrogel that can be easily synthesized and has a high water content, making it an ideal material for various applications in the field of biology and medicine.
Mécanisme D'action
PAMPC hydrogels work by absorbing water and swelling, which can lead to changes in their mechanical properties. This swelling behavior can be modulated by various factors such as pH, temperature, and ionic strength, making them ideal for drug delivery applications.
Effets Biochimiques Et Physiologiques
PAMPC hydrogels have been shown to have minimal adverse effects on cells and tissues. They do not induce inflammation or immune response, making them ideal for biomedical applications. Furthermore, PAMPC hydrogels have been shown to reduce bacterial adhesion, making them useful in wound healing applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAMPC hydrogels is their versatility and ease of synthesis. They can be easily modified to suit different applications and can be tailored to specific requirements. However, one of the limitations of PAMPC hydrogels is their mechanical properties, which can limit their use in certain applications.
Orientations Futures
There are several future directions for PAMPC research, including the development of new functionalized hydrogels for drug delivery applications, the use of PAMPC hydrogels in tissue engineering, and the development of new biosensors using PAMPC hydrogels. Additionally, there is a need for further research into the mechanical properties of PAMPC hydrogels to optimize their use in various applications.
Conclusion:
In conclusion, PAMPC hydrogels are a versatile and useful material for various scientific research applications. They have excellent biocompatibility, can be easily synthesized, and can be tailored to specific requirements. With further research, PAMPC hydrogels have the potential to revolutionize the field of biomedical research and lead to the development of new therapies and treatments.
Méthodes De Synthèse
PAMPC can be synthesized by the free radical polymerization of acrylic acid and 2-hydroxyethyl methacrylate in the presence of a cross-linking agent. The resulting hydrogel can be further modified by introducing different functional groups to enhance its properties.
Applications De Recherche Scientifique
PAMPC has been extensively used in various scientific research applications, including tissue engineering, drug delivery, and biosensors. It has been shown to have excellent biocompatibility and can support cell growth and proliferation, making it an ideal material for tissue engineering applications.
Propriétés
Numéro CAS |
137778-03-1 |
|---|---|
Nom du produit |
Patmpc |
Formule moléculaire |
C22H27N5O6S2 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |
Clé InChI |
XMBYPLVYBALMFA-IRPQAHJPSA-N |
SMILES isomérique |
CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES canonique |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
Synonymes |
PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




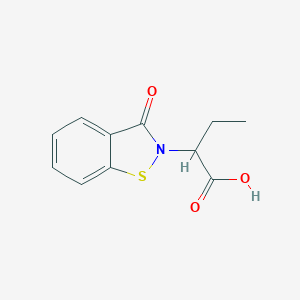
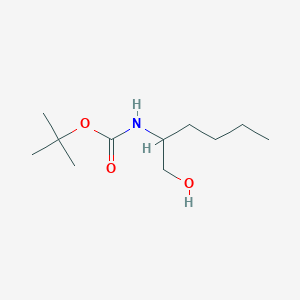
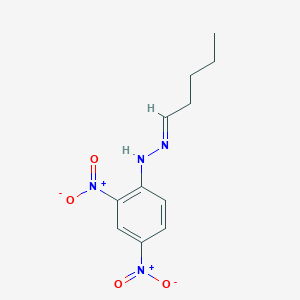
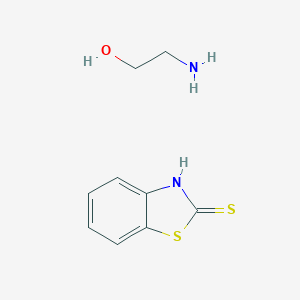
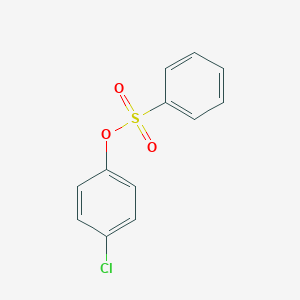
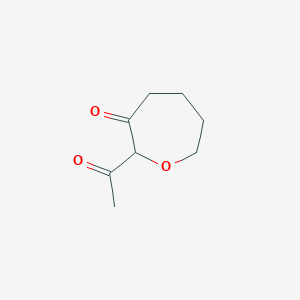
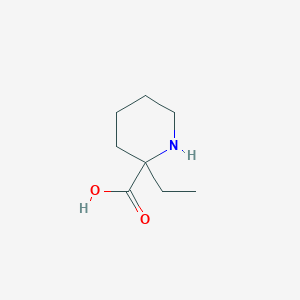
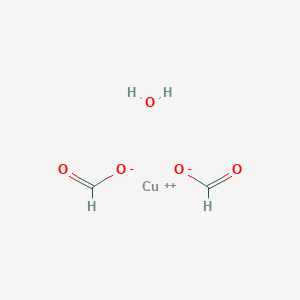
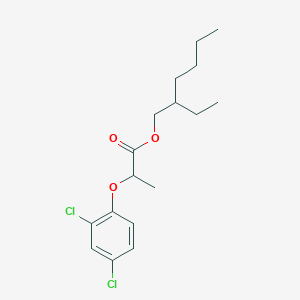
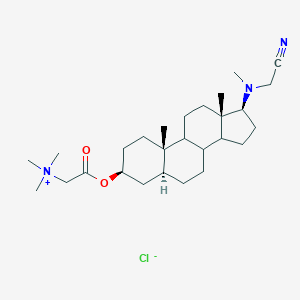
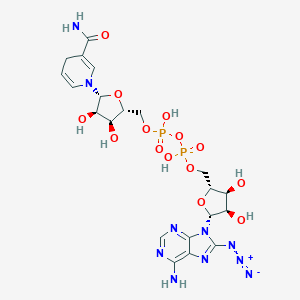
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
